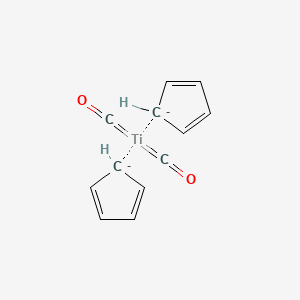
(4R,5R)-1,3-Bis(di-o-tolylmethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-1,3-Bis(di-o-tolylmethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its imidazolium core, which is substituted with di-o-tolylmethyl and diphenyl groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1,3-Bis(di-o-tolylmethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through a cyclization reaction involving appropriate precursors such as diamines and aldehydes.
Substitution Reactions: The di-o-tolylmethyl and diphenyl groups are introduced through substitution reactions, often using reagents like Grignard reagents or organolithium compounds.
Tetrafluoroborate Addition: The final step involves the addition of tetrafluoroborate to the imidazolium salt, typically using tetrafluoroboric acid or its salts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-1,3-Bis(di-o-tolylmethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4R,5R)-1,3-Bis(di-o-tolylmethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a catalyst or ligand in various organic reactions, including cross-coupling and polymerization.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery and formulation.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mecanismo De Acción
The mechanism of action of (4R,5R)-1,3-Bis(di-o-tolylmethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets and pathways. The imidazolium core can interact with various enzymes, receptors, or cellular components, leading to specific biological effects. The exact mechanism may vary depending on the application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5R)-4,5-Diphenyl-1,3-di-o-tolyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
- Other Imidazolium Salts : Compounds with similar imidazolium cores but different substituents.
Uniqueness
(4R,5R)-1,3-Bis(di-o-tolylmethyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C45H43BF4N2 |
|---|---|
Peso molecular |
698.6 g/mol |
Nombre IUPAC |
1,3-bis[bis(2-methylphenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C45H43N2.BF4/c1-32-19-11-15-27-38(32)44(39-28-16-12-20-33(39)2)46-31-47(43(37-25-9-6-10-26-37)42(46)36-23-7-5-8-24-36)45(40-29-17-13-21-34(40)3)41-30-18-14-22-35(41)4;2-1(3,4)5/h5-31,42-45H,1-4H3;/q+1;-1 |
Clave InChI |
QFFTYQHVKLBTFN-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C=[N+](C(C3C4=CC=CC=C4)C5=CC=CC=C5)C(C6=CC=CC=C6C)C7=CC=CC=C7C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)
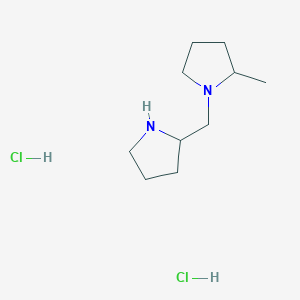
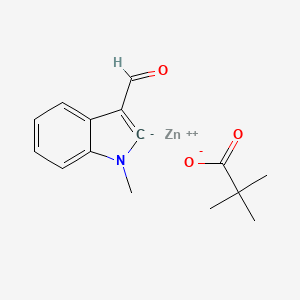
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787506.png)
![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)


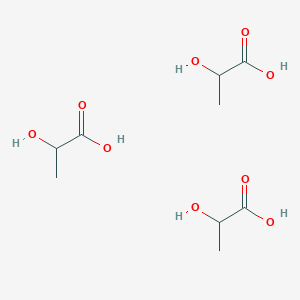
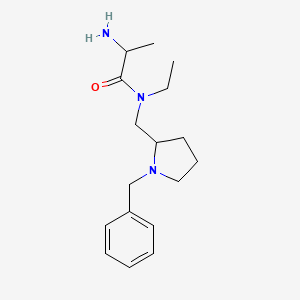

![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)
